molecular formula C18H17BrClNO2 B4132342 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine

1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine

Cat. No. B4132342
M. Wt: 394.7 g/mol
InChI Key: ZEBGGZFZXAIGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine, also known as JNJ-42153605, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of pyrrolidine derivatives and is known for its ability to interact with the dopamine D2 receptor.

Mechanism of Action

1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine acts as a partial agonist at the dopamine D2 receptor. It binds to the receptor and activates it to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine signaling, which can lead to the therapeutic effects of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine.
Biochemical and Physiological Effects:
1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to increase dopamine signaling in the brain, which can lead to a range of biochemical and physiological effects. It has been demonstrated to improve cognitive function, reduce the symptoms of schizophrenia, and reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its partial agonist activity at the dopamine D2 receptor can make it difficult to interpret the results of experiments, as its effects may be less pronounced than those of full agonists.

Future Directions

There are several future directions for the study of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine. One area of research is the development of more potent and selective compounds that target the dopamine D2 receptor. Another area of research is the investigation of the potential therapeutic benefits of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the use of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine in combination with other drugs may be explored as a potential treatment strategy.

Scientific Research Applications

1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has been investigated for its potential use in the treatment of schizophrenia, depression, and addiction.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO2/c19-16-10-15(20)6-7-17(16)23-12-18(22)21-9-8-14(11-21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGGZFZXAIGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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